An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine
An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (R)-3-(tert-butoxycarbonylamino)pyrrolidine, a critical chiral building block in modern medicinal chemistry. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development, particularly as a precursor to novel antibacterial agents.
Core Properties and Identification
(R)-3-(Boc-amino)pyrrolidine is a chiral pyrrolidine (B122466) derivative protected with a tert-butyl carbamate (B1207046) (Boc) group. This structure makes it an invaluable intermediate for introducing amino functionalities in the synthesis of complex, enantiomerically pure molecules.[1] Its CAS number is 122536-77-0.[2]
Table 1: Physicochemical Properties of (R)-3-(Boc-amino)pyrrolidine
| Property | Value |
| CAS Number | 122536-77-0 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | White to almost white crystalline solid/powder |
| Melting Point | 50-54 °C |
| Boiling Point | 286.4 °C at 760 mmHg |
| Density | 1.04 g/cm³ |
| Optical Rotation | [α]D²⁰ = +21 to +23° (c=1 in Methanol) |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).[3] |
Experimental Protocols
A common and efficient method for the synthesis of (R)-3-(Boc-amino)pyrrolidine involves a two-step process starting from benzyl-protected (R)-3-aminopyrrolidine.[2]
Step 1: Boc Protection of Benzyl-Protected (R)-3-Aminopyrrolidine
-
Objective: To protect the amino group of benzyl-protected (R)-3-aminopyrrolidine with a Boc group.
-
Materials:
-
Benzyl-protected (R)-3-aminopyrrolidine (11.35 mmol)
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (12.48 mmol)
-
Triethylamine (B128534) (13.62 mmol)
-
Tetrahydrofuran (THF), 20 mL
-
Ethyl acetate (B1210297)
-
1M Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Boc anhydride (B1165640) (2.72 g) in 20 mL of THF in a reaction vessel.
-
Add triethylamine (1.898 mL) and benzyl-protected (R)-3-aminopyrrolidine (1.96 mL) to the solution.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 2 hours.
-
Remove the THF under vacuum.
-
Dissolve the resulting oil in 20 mL of ethyl acetate and wash with 15 mL of 1M NaOH.
-
Wash the organic layer three times with 15 mL of water.
-
Collect the organic layer, dry it with MgSO₄, and concentrate it under vacuum.
-
Purify the crude product by flash chromatography (ethyl acetate/hexanes gradient from 33:66 to 50:50) to yield the intermediate product.[2]
-
Step 2: Debenzylation to Yield (R)-3-(Boc-amino)pyrrolidine
-
Objective: To remove the benzyl (B1604629) protecting group to obtain the final product.
-
Materials:
-
Product from Step 1 (11.03 mmol)
-
10% Palladium on carbon (Pd/C) (0.310 g)
-
Ethanol, 20 mL
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the intermediate product (3.048 g) in 20 mL of ethanol.
-
Add 10% Pd/C (0.310 g) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.
-
Filter the mixture with ethyl acetate to remove the catalyst.
-
Concentrate the filtrate under vacuum to obtain the final product, (R)-3-(Boc-amino)pyrrolidine.[2]
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of (R)-3-(Boc-amino)pyrrolidine. As the molecule contains a chromophore (the Boc group), it can be detected by UV.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., Phenomenex C18 Gemini).
-
-
Proposed Method:
-
Mobile Phase: A gradient of methanol (B129727) and water. For example, an isocratic elution with a mixture of water:methanol (25:75 v/v).[4]
-
Flow Rate: 0.8-1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity can be calculated using the area normalization method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of (R)-3-(Boc-amino)pyrrolidine.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz).
-
-
General Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the pyrrolidine ring, the Boc group, and their respective protons and carbons.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Instrumentation:
-
Mass spectrometer, typically coupled with a chromatographic system (LC-MS) or for direct infusion (e.g., ESI-TOF).
-
-
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Analysis: Acquire the mass spectrum. The accurate mass measurement from a high-resolution mass spectrometer (like TOF) can be used to confirm the elemental formula (C₉H₁₈N₂O₂).
-
Applications in Drug Development
(R)-3-(Boc-amino)pyrrolidine is a versatile chiral building block with significant applications in pharmaceutical development.[1]
-
Chiral Intermediate: Its primary use is as a chiral scaffold for creating enantiomerically pure compounds, which is crucial for drug efficacy and safety.[1]
-
Peptide Synthesis: The Boc protecting group allows for its use in peptide synthesis, enabling selective reactions and efficient assembly of peptide-based therapeutics.[1]
-
Pharmacologically Active Substructure: It serves as a key intermediate in the synthesis of drugs for various therapeutic areas, including antitumor, antibacterial, and antiulcer compounds.
-
DNA Gyrase Inhibitors: A notable application is in the synthesis of N-benzyl-3-sulfonylpyrrolidines, also known as "gyramides". These compounds are a class of bacterial DNA gyrase inhibitors with potential as novel antibiotics.[2][5]
DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5][6] The enzyme functions as a tetramer (A₂B₂) and its catalytic cycle involves DNA binding, ATP hydrolysis, DNA cleavage and religation, and strand passage.
Gyramides, synthesized from (R)-3-(Boc-amino)pyrrolidine, represent a new class of DNA gyrase inhibitors.[5] They bind to a novel site on the GyrA subunit, adjacent to the DNA cleavage gate.[5] This binding event inhibits the supercoiling activity of the enzyme, leading to a disruption of DNA replication and ultimately, bacterial cell death.[5] This mechanism is distinct from that of quinolone antibiotics, suggesting that gyramides could be effective against quinolone-resistant strains.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 5. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
